Chrysin-7-O-beta-D-glucoronide

Description

Contextualization of Chrysin-7-O-beta-D-glucuronide within Flavonoid Conjugate Research

Chrysin-7-O-beta-D-glucuronide is a primary metabolite of chrysin (B1683763), a naturally occurring flavonoid found in sources such as honey, propolis, and various plants like Scutellaria baicalensis. researchgate.netresearchgate.net In the body, chrysin undergoes extensive phase II metabolism, a process that converts it into more water-soluble forms for easier excretion. researchgate.net Glucuronidation, the attachment of a glucuronic acid moiety, is a key pathway in this metabolic process, leading to the formation of chrysin-7-O-beta-D-glucuronide. caymanchem.com

Significance as a Biologically Active Glycoside

Once considered merely an inactive product of detoxification, research has increasingly demonstrated that chrysin-7-O-beta-D-glucuronide is a biologically active molecule in its own right. Its activity spans several areas, including enzyme and transporter protein inhibition, as well as potential anti-inflammatory and antiviral effects.

Enzyme and Transporter Protein Inhibition:

Chrysin-7-O-beta-D-glucuronide has been shown to inhibit various enzymes. For instance, it exhibits inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, as well as neuraminidase, an enzyme associated with viral infections. caymanchem.com

Furthermore, this glucuronide interacts with several transporter proteins that play a crucial role in the absorption, distribution, and excretion of various substances in the body. It has been identified as an inhibitor of organic anion-transporting polypeptides (OATPs) such as OATP1A2, OATP1B1, OATP1B3, and OATP2B1. caymanchem.com It also inhibits the efflux transporters Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2). caymanchem.com The inhibition of these transporters can have significant implications for drug interactions and the pharmacokinetics of other compounds.

Anti-inflammatory and Antiviral Potential:

Recent research has pointed towards the potential anti-inflammatory properties of chrysin-7-O-beta-D-glucuronide. One study identified it as a potential anti-inflammatory component within a traditional Chinese medicine formula, showing a correlation with anti-inflammatory activity. nih.gov Another study demonstrated that chrysin-7-O-beta-D-glucuronide possesses anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines. nih.gov

In the realm of antiviral research, chrysin-7-O-beta-D-glucuronide has been investigated for its potential to inhibit viral proteases. Specifically, it was identified as a potent inhibitor of SARS-CoV-2 3CLpro and PLpro, essential enzymes for viral replication. nih.gov

The following tables present a summary of the inhibitory activities and pharmacokinetic parameters of Chrysin-7-O-beta-D-glucuronide based on available research data.

Table 1: Inhibitory Activity of Chrysin-7-O-beta-D-glucuronide on Selected Enzymes and Transporter Proteins

| Target | IC50 Value |

| α-glucosidase | 612 µg/ml |

| α-amylase | 980 µg/ml |

| Neuraminidase | 428 µg/ml |

| OATP1A2 | 24.1 µM |

| OATP1B1 | 4.4 µM |

| OATP1B3 | 14.3 µM |

| OATP2B1 | 0.3 µM |

| BCRP | 19.8 µM |

| MRP2 | 11.2 µM |

| Data sourced from Cayman Chemical. caymanchem.com |

Table 2: Pharmacokinetic Parameters of Chrysin Metabolites in Mice

| Compound | Cmax (nmol/L) |

| Chrysin | 10 |

| Chrysin-7-O-beta-D-glucuronide | 130 |

| Chrysin-7-sulfate | 160 |

| Peak plasma concentrations (Cmax) were measured after oral administration of 20 mg/kg chrysin to mice. Data sourced from a study on the interaction of chrysin and its metabolites with serum albumin. mdpi.com |

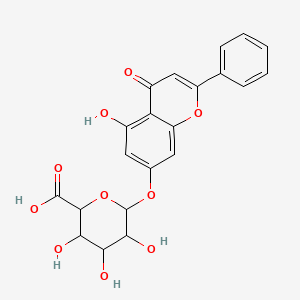

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRSJGHHZXBATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogenesis

Phytochemical Sources and Isolation Methodologies

This compound has been identified and isolated from a variety of plant species, highlighting its presence in the plant kingdom.

Chrysin-7-O-beta-D-glucuronide is a known constituent of Scutellaria baicalensis (Baikal skullcap). caymanchem.comnih.govmedchemexpress.com In this plant, the compound is found in both the roots and aerial parts. nih.gov Studies have shown that with seedling growth, flavones like chrysin-7-O-beta-D-glucuronide begin to accumulate, primarily in the aerial parts of the plant. mdpi.com As the plant develops, particularly during flower bud growth, the synthesis of this compound may be depressed as precursors are utilized for the production of other flavonoids like anthocyanins. mdpi.com

The compound has also been isolated from other species within the Scutellaria genus, including:

Scutellaria indica : Found in the aerial parts. jst.go.jp

Scutellaria ramosissima : Isolated from the epigeal (above-ground) part. researchgate.net

Scutellaria prostrata, S. grossa, S. scandens, S. discolor, S. alpina, S. ikonnikovii : Detected in various parts of these plants. yok.gov.tr

Isolation from Scutellaria species often involves extraction with solvents like methanol, followed by chromatographic techniques to separate the individual compounds. nih.gov

Chrysin-7-O-beta-D-glucuronide has been isolated and purified from the roots of Astragalus membranaceus, a plant used in traditional medicine. ambeed.cnambeed.cnbiomol.com

This flavonoid glucuronide has been identified in Medicago truncatula Gaertn., a member of the Leguminosae family. medchemexpress.commedchemexpress.comencyclopedia.pub

Oroxylum indicum, commonly known as the Indian trumpet tree, is another source of Chrysin-7-O-beta-D-glucuronide. medchemexpress.comsemanticscholar.org The compound has been isolated from the leaves and bark of this plant. researchgate.netgoogle.com A method utilizing high-speed counter-current chromatography (HSCCC) has been successfully employed for its separation from a methanolic extract of the leaves. researchgate.net This technique, along with others like HPLC, mass spectrometry, and NMR, has been used to identify and characterize the compound from various parts of the plant, including the pods and seeds. google.comresearchgate.netnih.gov

Chrysin (B1683763) glucuronides, including Chrysin-7-O-beta-D-glucuronide, have been found in the aerial parts of Scutellaria schachristanica. mdpi.comtandfonline.comresearchgate.net

Chrysin-7-O-beta-D-glucuronide has been identified as a component of the traditional Chinese medicine formulation Banxia Xiexin Decoction (BXD). tandfonline.comcjnmcpu.comnih.gov This decoction includes herbs such as Scutellaria baicalensis. nih.gov Analysis of BXD has shown that Chrysin-7-O-beta-D-glucuronide is one of the chemical constituents. cjnmcpu.comresearchgate.net Spectrum-effect relationship analyses have linked this compound to the bioactivity of the decoction. nih.gov

Data Tables

Table 1: Documented Phytochemical Sources of Chrysin-7-O-beta-D-glucuronide

| Plant Species | Family | Part(s) of Plant |

| Scutellaria baicalensis | Lamiaceae | Roots, Aerial parts nih.govmdpi.com |

| Scutellaria indica | Lamiaceae | Aerial parts jst.go.jp |

| Scutellaria ramosissima | Lamiaceae | Epigeal (above-ground) part researchgate.net |

| Scutellaria schachristanica | Lamiaceae | Aerial parts mdpi.comtandfonline.comresearchgate.net |

| Astragalus membranaceus | Fabaceae | Roots ambeed.cnambeed.cn |

| Medicago truncatula Gaertn. | Leguminosae | Not specified medchemexpress.commedchemexpress.com |

| Oroxylum indicum | Bignoniaceae | Leaves, Bark, Pods, Seeds researchgate.netgoogle.comnih.gov |

| Banxia Xiexin Decoction (Herbal Formula) | N/A | Contains Scutellaria baicalensis cjnmcpu.comnih.gov |

Biosynthetic Pathways and Enzymatic Formation

The biosynthesis of Chrysin-7-O-beta-D-glucuronide from its aglycone, chrysin, is a phase II metabolic process known as glucuronidation. This process enhances the water solubility of chrysin, facilitating its excretion. tandfonline.com

Role of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in Conjugation

The conjugation of chrysin with glucuronic acid to form Chrysin-7-O-beta-D-glucuronide is catalyzed by a superfamily of enzymes called Uridine Diphosphate Glucuronosyltransferases (UGTs). oup.comresearchgate.net UGTs are crucial for the metabolism of a wide array of xenobiotics (foreign compounds) and endogenous substances. nih.gov These enzymes transfer a glucuronic acid moiety from the high-energy donor substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to an acceptor molecule, in this case, the chrysin flavonoid. oup.com This enzymatic reaction is a primary pathway for the detoxification and elimination of flavonoids. tandfonline.com Studies have shown that chrysin itself can induce the activity and expression of certain UGT enzymes, a process known as autoinduction. researchgate.net For instance, pretreating human hepatoma Hep G2 cells with chrysin led to a significant increase in its own glucuronidation. researchgate.net

Specific UGT Isoforms Involved (e.g., UGT1A3, UGT1A6, UGT1A9)

Several specific isoforms of the UGT enzyme family have been identified as being responsible for the glucuronidation of chrysin. The primary isoforms involved in the formation of Chrysin-7-O-beta-D-glucuronide include UGT1A3, UGT1A6, and UGT1A9. caymanchem.comnetascientific.combertin-bioreagent.com Research using recombinant human UGT isoforms has demonstrated that chrysin is a high-affinity substrate for UGT1A1, with catalytic activity also observed for UGT1A9 and UGT1A6. researchgate.net In contrast, UGT1A4 does not show catalytic activity towards chrysin. researchgate.net Further investigations have highlighted that while multiple UGT1A isoforms can catalyze chrysin glucuronidation, UGT1A9 is likely a major contributor to its metabolism in the human liver, whereas a combination of UGT1A isoforms, with a significant role for UGT1A10, is involved in its intestinal metabolism. nih.gov

Table 1: UGT Isoforms Involved in Chrysin Glucuronidation

| UGT Isoform | Role in Chrysin Glucuronidation | Reference |

|---|---|---|

| UGT1A1 | High-affinity substrate; significant catalytic activity. | researchgate.net |

| UGT1A3 | Involved in the formation of Chrysin-7-O-glucuronide. | caymanchem.comnetascientific.com |

| UGT1A6 | Catalyzes the formation of Chrysin-7-O-glucuronide. | caymanchem.comnetascientific.comtandfonline.com |

| UGT1A9 | Shows catalytic activity and is likely a main isoform for hepatic metabolism. | nih.govresearchgate.netcaymanchem.comnetascientific.com |

| UGT1A10 | Plays a major role in the intestinal metabolism of chrysin. | nih.gov |

Regioselectivity of Glucuronidation at the C-7 Position

The chemical structure of chrysin presents two hydroxyl groups, at the C-5 and C-7 positions, which are potential sites for glucuronidation. However, the enzymatic process exhibits a high degree of regioselectivity, with conjugation predominantly occurring at the C-7 hydroxyl group to form Chrysin-7-O-beta-D-glucuronide. researchgate.netnih.gov This preference is a well-documented phenomenon in flavonoid metabolism. researchgate.net

The regioselectivity is influenced by the specific UGT isoform involved. For instance, UGT1A3 and UGT1A9 show a preference for catalyzing glucuronidation at the 7-OH position of flavones. mdpi.comacs.org The low reactivity of the C-5 hydroxyl group is attributed to the formation of an intramolecular hydrogen bond with the adjacent C-4 carbonyl group, which sterically hinders the access of the UGT enzyme. mdpi.com Studies comparing the glucuronidation of various flavonoids have consistently shown that for flavones like chrysin, the 7-O-glucuronide is the major, if not exclusive, product. acs.org

Metabolic Profile and Preclinical Disposition Studies

Status as a Major Phase II Metabolite of Chrysin (B1683763)

Chrysin undergoes extensive biotransformation in the body, with chrysin-7-O-beta-D-glucuronide being one of its principal phase II metabolites. nih.govfrontiersin.org This metabolic conversion primarily occurs at the 7-O position of the chrysin molecule. frontiersin.org Alongside chrysin-7-sulfate, chrysin-7-O-glucuronide is a dominant product of chrysin metabolism in both humans and mice. mdpi.commdpi.com

The formation of these conjugates results in their appearance in the circulatory system at considerably higher concentrations than the parent compound, chrysin. nih.govacs.org This extensive metabolism is a key factor contributing to the low systemic bioavailability of chrysin. nih.gov In vitro studies using Caco-2 cells, a model for the intestinal barrier, have shown that both chrysin-7-O-glucuronide and chrysin-7-O-sulfate are major metabolites detected after incubation with chrysin. researchgate.net

While both glucuronide and sulfate (B86663) conjugates are significant, their relative abundance can vary between species. In rats, for instance, chrysin-7-O-glucuronide is the primary metabolite found in systemic circulation. nih.gov In contrast, human studies have indicated that while chrysin-7-O-glucuronide is mainly found in the urine, chrysin-7-O-sulfate is the major metabolite detected in plasma. researchgate.net This highlights species-dependent differences in chrysin disposition. researchgate.net

Glucuronidation Kinetics and Rates in In Vitro and Animal Models

The process of glucuronidation, which attaches a glucuronic acid moiety to a substrate, is a key phase II metabolic pathway responsible for the clearance of many compounds. nih.gov In the case of chrysin, this reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com

In vitro studies have identified several UGT isoforms that are involved in the formation of chrysin-7-O-glucuronide. These include UGT1A3, UGT1A6, and UGT1A9. caymanchem.com Other research has also implicated UGT1A1, UGT1A7, UGT1A8, and UGT2B7 in the glucuronidation of chrysin. mdpi.com The involvement of multiple UGT isoforms underscores the efficiency of this metabolic pathway for chrysin. tsu.edu

The kinetics of chrysin glucuronidation have been investigated in various models. In human liver microsomes, the formation of chrysin-7-O-glucuronide is efficient. mdpi.com Animal studies have further elucidated the in vivo kinetics. After oral administration of chrysin to rats, chrysin-7-O-glucuronide is readily detected in plasma, with its formation corresponding to the elimination of the parent compound. mdpi.com This indicates a rapid and extensive biotransformation of chrysin to its glucuronide metabolite upon absorption. mdpi.com

Interaction with Drug Transport Proteins and Efflux Pumps

Chrysin-7-O-beta-D-glucuronide has been shown to interact with several drug transport proteins, which play a crucial role in its disposition. These transporters, including Organic Anion Transporting Polypeptides (OATPs), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2), are involved in the movement of substances across cellular membranes in key organs like the liver, intestine, and kidney. frontiersin.org

Inhibition of Organic Anion Transporting Polypeptide (OATP) Isoforms (OATP1A2, OATP1B1, OATP1B3, OATP2B1)

Chrysin-7-O-glucuronide has demonstrated inhibitory activity against several OATP isoforms. nih.govcaymanchem.com OATPs are uptake transporters primarily located on the basolateral membrane of hepatocytes and are involved in the transport of a wide range of endogenous and exogenous compounds from the blood into the liver. acs.org

In vitro studies have determined the half-maximal inhibitory concentrations (IC50) of chrysin-7-O-glucuronide for various OATP isoforms. These findings indicate that chrysin-7-O-glucuronide can inhibit the function of these transporters, potentially affecting the disposition of other drugs that are substrates for these OATPs. nih.govcaymanchem.com

| OATP Isoform | IC50 (µM) | Reference |

|---|---|---|

| OATP1A2 | 24.1 | caymanchem.com |

| OATP1B1 | 4.4 | caymanchem.com |

| OATP1B3 | 14.3 | caymanchem.com |

| OATP2B1 | 0.3 | caymanchem.com |

Modulation of Breast Cancer Resistance Protein (BCRP)

BCRP, also known as ABCG2, is an efflux transporter located on the apical membrane of enterocytes and hepatocytes, playing a role in the elimination of phase II metabolites. mdpi.com Chrysin-7-O-glucuronide is a substrate for BCRP, which facilitates its excretion. tsu.edu

In addition to being a substrate, chrysin-7-O-glucuronide can also inhibit BCRP activity. nih.govcaymanchem.com The IC50 value for the inhibition of BCRP by chrysin-7-O-glucuronide has been reported to be 19.8 µM. caymanchem.com This interaction suggests that chrysin-7-O-glucuronide can influence the pharmacokinetics of other BCRP substrates.

Effects on Multidrug Resistance-associated Protein 2 (MRP2)

MRP2 is another important efflux transporter involved in the biliary excretion of conjugated metabolites. vulcanchem.com Chrysin-7-O-glucuronide is a substrate for MRP2, and this transporter plays a significant role in its efflux from cells. nih.govcaymanchem.commdpi.com

Studies have shown that inhibition of MRP2 can lead to a significant reduction in the efflux of chrysin glucuronide. researchgate.netmdpi.com Furthermore, chrysin-7-O-glucuronide itself can inhibit MRP2, with a reported IC50 value of 11.2 µM. caymanchem.com This dual role as both a substrate and an inhibitor highlights the complex interplay between chrysin-7-O-glucuronide and MRP2.

Systemic Exposure and Elimination Patterns in Animal Studies

Animal studies have consistently demonstrated that the systemic exposure to chrysin conjugates, including chrysin-7-O-glucuronide, is substantially higher than that of the parent compound, chrysin. nih.gov This is a direct consequence of the extensive metabolism that chrysin undergoes. nih.gov

In mice administered an oral dose of chrysin, the peak plasma concentrations of chrysin-7-glucuronide were found to be significantly higher than that of chrysin itself. mdpi.commdpi.com For example, a 20 mg/kg oral dose of chrysin in mice resulted in a peak plasma concentration of 130 nmol/L for chrysin-7-O-glucuronide, while the peak concentration of chrysin was only 10 nmol/L. mdpi.com

In rats, chrysin-7-O-glucuronide is the major metabolite detected in the systemic circulation. nih.gov Following oral administration of chrysin to rats, chrysin-7-O-glucuronide is rapidly formed and reaches notable concentrations in the plasma. mdpi.com

Protein Binding Interactions: Serum Albumin Complexation

The interaction of flavonoids and their metabolites with serum albumins, the most abundant proteins in blood plasma, is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. nih.govmdpi.com Human serum albumin (HSA) and bovine serum albumin (BSA) are commonly used in studies to characterize these binding interactions due to their structural similarity. nih.govbjmu.edu.cn Research into the complexation of Chrysin-7-O-beta-D-glucuronide with serum albumin reveals specific binding affinities and mechanisms.

Detailed studies employing techniques such as fluorescence spectroscopy, ultrafiltration, and molecular modeling have been conducted to elucidate the nature of this interaction. nih.govresearchgate.net Fluorescence quenching experiments, for instance, are a common method to determine binding constants. mdpi.com In these experiments, the intrinsic fluorescence of albumin, primarily from its tryptophan residues, is quenched upon binding with a ligand like Chrysin-7-O-beta-D-glucuronide. nih.govmdpi.com

One key study investigated the binding of Chrysin-7-O-beta-D-glucuronide (referred to as C7G) to both HSA and BSA. nih.gov The findings indicated that Chrysin-7-O-beta-D-glucuronide binds to HSA with a lower affinity compared to its parent compound, chrysin. nih.govnih.gov Specifically, the binding affinity of Chrysin-7-O-beta-D-glucuronide to HSA was found to be approximately threefold lower than that of chrysin. nih.govresearchgate.net Despite this, stable complexes are still formed. nih.gov

The binding interactions did not show significant species-dependent differences between human and bovine serum albumins. nih.govresearchgate.net The study also explored the binding sites on HSA, suggesting that like its parent compound, Chrysin-7-O-beta-D-glucuronide likely occupies Sudlow's Site I, an apolar cavity in Subdomain IIA which contains the tryptophan residue Trp-214. nih.gov However, it was noted that the binding position of Chrysin-7-O-beta-D-glucuronide within this site differs from that of chrysin. nih.gov

Another study utilizing surface plasmon resonance (SPR) and molecular modeling also confirmed the binding of Chrysin-7-O-beta-D-glucuronide to BSA. bjmu.edu.cn This research determined the equilibrium dissociation constant (K D), further quantifying the interaction. The molecular docking analysis in this study suggested that the binding occurs within a hydrophobic pocket of subdomain II and that hydrogen bonding is a primary force in this interaction. bjmu.edu.cn

The following table summarizes the key binding parameters for the interaction of Chrysin-7-O-beta-D-glucuronide with serum albumins based on available research data.

| Compound | Protein | Method | Binding Constant (K) / Dissociation Constant (K D ) | Reference |

| Chrysin-7-O-beta-D-glucuronide | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | logK = 4.88 ± 0.02 | nih.govresearchgate.net |

| Chrysin-7-O-beta-D-glucuronide | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | logK = 4.63 ± 0.01 | nih.govresearchgate.net |

| Chrysin-7-O-beta-D-glucuronide | Bovine Serum Albumin (BSA) | Surface Plasmon Resonance (SPR) | K D = 8.0815 × 10⁻⁴ M | bjmu.edu.cn |

These findings highlight that while Chrysin-7-O-beta-D-glucuronide, a major metabolite of chrysin, has a reduced binding affinity for serum albumin compared to the aglycone, it still forms a stable complex. nih.govresearchgate.net This interaction is crucial for its transport and disposition in the circulatory system.

Molecular Interactions and Enzymatic Activity Modulation

Glycosidase Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbohydrate-hydrolyzing enzymes, which are crucial in the digestion of carbohydrates.

Chrysin-7-O-beta-D-glucuronide demonstrates inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose. caymanchem.comnih.gov Studies have reported its half-maximal inhibitory concentration (IC50) to be 612 µg/ml. caymanchem.combertin-bioreagent.com Another study reported an IC50 value of 0.82 mM. The inhibitory potency of chrysin-7-O-beta-D-glucuronide was found to be less than that of its parent compound, chrysin (B1683763), and other flavonoids like apigenin (B1666066) and baicalein. nih.gov

The compound also exhibits inhibitory effects on α-amylase, another key enzyme in carbohydrate digestion. caymanchem.comnih.gov The reported IC50 value for this inhibition is 980 µg/ml. caymanchem.combertin-bioreagent.com A separate study indicated an IC50 of 1.12 mM. Similar to its effect on α-glucosidase, the inhibitory activity of chrysin-7-O-beta-D-glucuronide against α-amylase was observed to be lower than that of other flavonoids such as apigenin and baicalein. nih.gov

Neuraminidase Inhibition

Research has identified Chrysin-7-O-beta-D-glucuronide as an inhibitor of neuraminidase, an enzyme that is a key target for antiviral therapies. caymanchem.com The IC50 value for its inhibitory activity against neuraminidase has been determined to be 428 µg/ml. caymanchem.combertin-bioreagent.com

Modulation of Multidrug Resistance (MDR) Enzymes

Chrysin-7-O-beta-D-glucuronide has been shown to interact with and inhibit several enzymes associated with multidrug resistance in cancer cells. caymanchem.combiosynth.com This includes the breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), with IC50 values of 19.8 µM and 11.2 µM, respectively. caymanchem.combertin-bioreagent.comnih.gov The parent compound, chrysin, has also been noted to regulate ABCG2-mediated transport and sensitize ABCG2-transfected cells to certain chemotherapy agents. frontiersin.org

Antiviral Enzyme Targeting: SARS-CoV-2 Proteases (In Vitro Investigations)

Recent in vitro studies have explored the potential of Chrysin-7-O-beta-D-glucuronide to inhibit proteases essential for the replication of SARS-CoV-2.

Initial studies identified Chrysin-7-O-beta-D-glucuronide as a potential dual inhibitor of both the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2. nih.govcolab.wsfrontiersin.org One study reported a half-maximal effective concentration (EC50) of 8.72 µM against SARS-CoV-2 in Vero E6 cells and noted that it binds to the active site of 3CLpro. nih.govmdpi.com However, a subsequent study contested these findings, stating that Chrysin-7-O-beta-D-glucuronide is not a potential inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). nih.govresearchgate.net This latter study rigorously re-evaluated the in vitro inhibition and concluded a lack of significant inhibitory activity. researchgate.net

Data Tables

Table 1: Inhibitory Concentrations (IC50) of Chrysin-7-O-beta-D-glucuronide against Various Enzymes

| Enzyme | IC50 Value |

| Alpha-Glucosidase | 612 µg/ml caymanchem.combertin-bioreagent.com, 0.82 mM |

| Alpha-Amylase | 980 µg/ml caymanchem.combertin-bioreagent.com, 1.12 mM |

| Neuraminidase | 428 µg/ml caymanchem.combertin-bioreagent.com |

| Breast Cancer Resistance Protein (BCRP) | 19.8 µM caymanchem.combertin-bioreagent.comnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | 11.2 µM caymanchem.combertin-bioreagent.comnih.gov |

Table 2: Antiviral Activity of Chrysin-7-O-beta-D-glucuronide against SARS-CoV-2 (In Vitro)

| Protease | Finding | Reference |

| 3-Chymotrypsin-like Protease (3CLpro) | Identified as a potent inhibitor with an EC50 of 8.72 µM in Vero E6 cells. nih.gov | nih.govmdpi.com |

| 3-Chymotrypsin-like Protease (3CLpro) | Concluded to not be a potential inhibitor after re-evaluation. nih.govresearchgate.net | nih.govresearchgate.net |

Inhibition of Papain-like Protease (PLpro)

Studies have identified Chrysin-7-O-beta-D-glucuronide as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov In one study, it was screened from a library of 25 flavonoids and identified as a potent inhibitor of the virus in Vero E6 cells. nih.gov The inhibitory activity against PLpro is a key component of its antiviral profile. For instance, at a concentration of 8 μM, Chrysin-7-O-beta-D-glucuronide demonstrated a 65.5% inhibition rate against wild-type PLpro. researchgate.net

Analysis of Binding Sites (H41 of 3CLpro, K157 and E167 of PLpro)

The inhibitory mechanism of Chrysin-7-O-beta-D-glucuronide has been attributed to its direct binding to specific amino acid residues within the active sites of viral proteases. nih.gov Site-directed mutagenesis and enzymatic activity measurements have indicated that the compound interacts with lysine (B10760008) 157 (K157) and glutamic acid 167 (E167) of PLpro. nih.govcolab.ws The importance of these binding sites was demonstrated in experiments where these residues were mutated. The mutation of K157 to alanine (B10760859) (K157A) reduced the inhibition rate by Chrysin-7-O-beta-D-glucuronide to 34.6%, while the E167A mutation decreased the inhibition rate to 24.1%. researchgate.net

Interestingly, the same research that identified its PLpro inhibition also suggested it acts as a dual inhibitor, binding to histidine 41 (H41) of the 3C-like protease (3CLpro), also known as the main protease (Mpro). nih.govcolab.ws When the H41 residue of 3CLpro was mutated to alanine (H41A), the inhibition rate of the compound dropped from 66.8% to 40.5%. researchgate.net

Table 1: Inhibitory Activity of Chrysin-7-O-beta-D-glucuronide against Wild-Type and Mutant Proteases

| Protease Target | Inhibition Rate (%) at 8 µM |

|---|---|

| PLpro (Wild-Type) | 65.5% researchgate.net |

| PLpro (K157A Mutant) | 34.6% researchgate.net |

| PLpro (E167A Mutant) | 24.1% researchgate.net |

| 3CLpro (Wild-Type) | 66.8% researchgate.net |

| 3CLpro (H41A Mutant) | 40.5% researchgate.net |

Induced Conformational Changes in PLpro

Binding of Chrysin-7-O-beta-D-glucuronide to PLpro induces notable conformational changes in the enzyme's structure. nih.gov This was confirmed through hydrogen-deuterium exchange mass spectrometry analysis. nih.govcolab.ws The analysis revealed that the peptide region 154-172 of PLpro showed a significant mass change, indicating a strong binding interaction that alters the local protein conformation. researchgate.net These structural changes are believed to be integral to the mechanism of enzymatic inhibition. researchgate.net

Evaluation of SARS-CoV-2 Main Protease (Mpro) Inhibition (Absence of Inhibition)

Contrary to findings suggesting it is a dual inhibitor, separate research has concluded that Chrysin-7-O-beta-D-glucuronide is not a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). researchgate.netnih.gov In a study utilizing multiple assay formats, including Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization (FP), and a dimerization-dependent red fluorescent protein (ddRFP) kinetic assay, the compound did not demonstrate inhibitory activity against Mpro. researchgate.net The half-maximal inhibitory concentration (IC50) value was determined to be greater than 100 μM in these assays, indicating a lack of effective inhibition. researchgate.net Researchers noted that at high concentrations, the compound could interfere with the fluorescence signal of the cleaved FRET substrate, but this was not attributed to enzymatic inhibition. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Chrysin-7-O-beta-D-glucuronide |

| Alanine |

| Glutamic Acid |

| Histidine |

Cellular and Molecular Mechanisms of Biological Activities in Vitro Investigations

Antioxidant Mechanisms

While Chrysin-7-O-beta-D-glucuronide is broadly classified as a flavonoid with antioxidant activity, specific in vitro data detailing its direct mechanisms of action are limited in the current scientific literature.

Scavenging of Reactive Oxygen Species (ROS)

There is a lack of specific in vitro studies, such as DPPH or ABTS radical scavenging assays, that exclusively document the direct scavenging of reactive oxygen species by Chrysin-7-O-beta-D-glucuronide.

Upregulation of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Scientific literature detailing in vitro investigations into the specific effects of Chrysin-7-O-beta-D-glucuronide on the expression levels of endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) is not currently available.

Modulation of the Nrf2/Antioxidant Response Element (ARE) Pathway

Direct in vitro evidence demonstrating the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway by Chrysin-7-O-beta-D-glucuronide has not been identified in the reviewed scientific literature.

Anti-inflammatory Pathways

In contrast to the limited data on its direct antioxidant mechanisms, there is specific in vitro evidence supporting the anti-inflammatory activity of Chrysin-7-O-beta-D-glucuronide.

Suppression of Pro-inflammatory Cytokine Production (Interleukin-1β, Interleukin-6)

Chrysin-7-O-beta-D-glucuronide has demonstrated notable anti-inflammatory activity by directly reducing the levels of key pro-inflammatory cytokines. A significant in vitro study has shown that this compound can decrease the production of both Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) nih.gov. This inhibitory effect on crucial mediators of the inflammatory response underscores its potential role in modulating inflammatory processes at a cellular level.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

While the parent compound, chrysin (B1683763), is known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, specific in vitro studies that confirm this mechanism of action for Chrysin-7-O-beta-D-glucuronide are not available in the current body of scientific literature. Therefore, a direct inhibitory effect on this pathway by the glucuronide metabolite has not been experimentally demonstrated.

Modulation of c-Jun N-terminal Kinases (JNK) Pathway

While direct studies on Chrysin-7-O-beta-D-glucuronide are limited, research on its parent compound, chrysin, provides significant insights into the modulation of the c-Jun N-terminal Kinases (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. The JNK pathway is responsive to stress stimuli and plays a crucial role in apoptosis, inflammation, and cell differentiation. nih.gov

In human mucoepidermoid carcinoma (MC-3) cells, treatment with chrysin led to an increase in the phosphorylation of JNK (p-JNK). nih.gov This activation is part of a broader response to cellular stress induced by chrysin, contributing to its pro-apoptotic effects. The MAPK pathway, which includes JNK, is a primary target for various anticancer treatments as it translates extracellular signals into cellular responses like proliferation and aging. nih.gov The activation of JNK, alongside p38, in response to stressors like DNA damage is a key mechanism by which chrysin can induce apoptosis in cancer cells. nih.gov

Influence on Inflammasome Activation (e.g., NLRP3)

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses. encyclopedia.pub Its dysregulation is linked to various inflammatory diseases. Research has shown that chrysin and its metabolites can effectively inhibit the activation of the NLRP3 inflammasome.

In studies using rat models of knee osteoarthritis, chrysin was found to attenuate synovial inflammation by inhibiting NLRP3 inflammasome activation. nih.govresearchgate.net This inhibitory effect was demonstrated by the reduced expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1 at both the protein and mRNA levels in synovial tissue. nih.govresearchgate.net Consequently, the secretion of inflammatory cytokines IL-1β and IL-18 was significantly reduced. nih.govresearchgate.net This suggests that the anti-inflammatory properties of chrysin are, at least in part, mediated through the suppression of the NLRP3 inflammasome cascade. nih.gov One study specifically lists Chrysin-7-Glucuronide as a main conjugated metabolite involved in these biological interactions. nih.gov

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (Relevance of Chrysin Parent Compound Studies)

The anticancer properties of chrysin, the parent compound of Chrysin-7-O-beta-D-glucuronide, have been extensively studied across various cancer cell lines. These studies reveal a multi-pronged approach by which chrysin inhibits cancer cell growth and induces programmed cell death.

Induction of Cell Cycle Arrest

Chrysin has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type. researchgate.net This prevents cancer cells from proceeding through the division cycle, thereby inhibiting tumor growth.

For instance, in hepatocellular carcinoma cell lines (HCCLM3 and Bel-7402), chrysin treatment led to cell cycle arrest at the G2/M phase. researchgate.net In ovarian cancer cells (OVCAR3), chrysin-loaded nanoparticles also caused cell accumulation in the G2/M phase. mdpi.com Similarly, in colon cancer SW480 cells, chrysin caused a dose-dependent arrest at the G2/M phase. nih.gov In contrast, studies on gastric cancer cells (AGS) showed that chrysin induced G2/M phase arrest, while in combination with 5-fluorouracil, it caused an accumulation of cells in the S phase. researchgate.net This ability to disrupt the cell cycle is a key component of chrysin's antiproliferative effects. researchgate.net

| Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|

| Hepatocellular Carcinoma (HCCLM3, Bel-7402) | G2/M | researchgate.net |

| Ovarian Cancer (OVCAR3) | G2/M | mdpi.com |

| Colon Cancer (SW480) | G2/M | nih.gov |

| Gastric Cancer (AGS) | G2/M | researchgate.net |

Apoptosis Induction via Caspase Cascade Activation

A primary mechanism of chrysin's anticancer activity is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process.

Chrysin has been observed to induce apoptosis in a wide range of cancer cells. nih.gov In human leukemia U937 cells, chrysin-induced apoptosis is associated with the activation of caspase-3. nih.gov Studies on bladder cancer cells (T24) revealed that chrysin treatment promoted the activation of caspase-3 and caspase-9, but not caspase-8, indicating the involvement of the intrinsic (mitochondrial) apoptotic pathway. nih.gov This is further supported by findings in hepatocellular carcinoma cells (HepG2 and QGY7701), where chrysin was shown to activate the p53/Bcl-2/caspase-9 signaling pathway. spandidos-publications.comresearchgate.net The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov

| Cancer Cell Line | Activated Caspases | Apoptotic Pathway | Reference |

|---|---|---|---|

| Leukemia (U937) | Caspase-3 | Not specified | nih.gov |

| Bladder Cancer (T24) | Caspase-3, Caspase-9 | Intrinsic | nih.gov |

| Hepatocellular Carcinoma (HepG2, QGY7701) | Caspase-9 | Intrinsic (p53/Bcl-2 mediated) | spandidos-publications.comresearchgate.net |

| Lung Cancer | Caspase-3, Caspase-9 | Intrinsic | nih.gov |

Modulation of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy. Chrysin has been shown to effectively inhibit this pathway. nih.govspandidos-publications.com

In various cancer cells, including leukemia and endometrial cancer, chrysin treatment leads to the inactivation of Akt signaling. nih.govnih.govspandidos-publications.com Specifically, chrysin suppresses the phosphorylation of Akt (p-Akt) and the downstream effector mTOR (p-mTOR) in a concentration-dependent manner. spandidos-publications.com This dephosphorylation prevents the pathway from promoting cell survival and can sensitize cancer cells to apoptosis. researchgate.net For example, in U937 leukemia cells, the inactivation of the Akt pathway plays a crucial role in chrysin-induced apoptosis. nih.gov Similarly, in endometrial cancer cells, chrysin-induced autophagy was triggered by the inactivation of the ROS-mediated Akt/mTOR signaling pathway. spandidos-publications.com

Regulation of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Chrysin has been found to modulate this pathway, often leading to reduced cancer cell proliferation. nih.gov

In human mucoepidermoid carcinoma (MC-3) cells, chrysin treatment resulted in decreased levels of phosphorylated ERK (p-ERK). nih.gov Since the ERK1/2 pathway is typically involved in cell survival and proliferation, its inhibition contributes to the anticancer effects of chrysin. nih.gov Similarly, in colorectal cancer cells (SW620), chrysin was linked with reduced p-ERK/ERK protein expression. nih.gov By downregulating the MAPK/ERK pathway, chrysin can effectively suppress signals that drive cancer cell growth and survival. explorationpub.com

Impact on Cancer Cell Migration and Invasion

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a primary contributor to cancer-related mortality. Research indicates that chrysin can interfere with these critical steps. Studies have shown that chrysin inhibits the migratory and invasive potential of various cancer cell types, including those of the breast, lung, and prostate. This inhibition is often attributed to its ability to modulate the expression of molecules crucial for cell movement and tissue remodeling.

Inhibition of Histone Deacetylase 8 (HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Chrysin has been identified as an inhibitor of HDACs, with a particular affinity for HDAC8. By inhibiting HDAC8, chrysin can alter the acetylation status of histones and other proteins, leading to changes in gene expression that can suppress tumor growth and induce apoptosis.

Alteration of Matrix Metalloproteinase (MMP) Expression (e.g., MMP10)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation of the extracellular matrix (ECM), a key process in cancer invasion and metastasis. Chrysin has been shown to downregulate the expression and activity of several MMPs, including MMP-2, MMP-9, and notably, MMP-10. By reducing the levels of these enzymes, chrysin can impede the breakdown of the ECM, thereby hindering the ability of cancer cells to invade surrounding tissues.

| Target Process | Effect of Chrysin | Key Molecular Players |

| Cell Migration | Inhibition | Modulation of adhesion molecules |

| Cell Invasion | Inhibition | Downregulation of MMPs |

| Epigenetic Regulation | HDAC8 Inhibition | Altered gene expression |

Neuroprotective Mechanisms in Cellular Models

The neuroprotective potential of chrysin has been explored in various cellular models of neurological disorders. These studies highlight its ability to counteract pathological processes such as oxidative stress and neuroinflammation.

Attenuation of Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. In vitro studies have demonstrated that chrysin can protect neuronal cells from oxidative stress-induced apoptosis. This is achieved through its ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.

Suppression of Neuroinflammation in Microglial Cells

Neuroinflammation, primarily mediated by activated microglial cells, plays a pivotal role in the pathogenesis of various neurological conditions. While direct evidence for Chrysin-7-O-beta-D-glucuronide is limited, one study has shown its ability to reduce the levels of pro-inflammatory cytokines interleukin (IL)-1β and IL-6, suggesting potential anti-inflammatory activity. nih.gov The parent compound, chrysin, has been shown to suppress the activation of microglial cells and the subsequent release of pro-inflammatory mediators. By inhibiting inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, chrysin can mitigate the detrimental effects of neuroinflammation.

Modulation of Dopamine (B1211576) Metabolism

Dysregulation of dopamine metabolism is a key feature of Parkinson's disease and other neurological disorders. While direct studies on Chrysin-7-O-beta-D-glucuronide are lacking, research on chrysin suggests it may have a modulatory effect on dopaminergic systems. These effects are thought to be linked to its antioxidant and anti-inflammatory properties, which can help protect dopaminergic neurons from degeneration.

| Neuroprotective Mechanism | Effect of Chrysin | Cellular Model |

| Oxidative Stress | Attenuation | Neuronal Cells |

| Neuroinflammation | Suppression | Microglial Cells |

| Dopamine Metabolism | Modulation | Dopaminergic Neuron Models |

Inhibition of Monoamine Oxidase (MAO) Activity

In vitro studies have demonstrated the inhibitory potential of the parent compound, chrysin, against monoamine oxidase (MAO), a key enzyme in the degradation of neurotransmitters. Research has identified chrysin as a potent inhibitor of MAO-A. nih.gov One study quantified this inhibitory activity, highlighting its significant potential to modulate monoaminergic systems. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |

| Chrysin | MAO-A | 0.25 | Competitive | nih.gov |

This table presents in vitro inhibitory activity of the parent compound, chrysin, against human monoamine oxidase A.

This potent and competitive inhibition of MAO-A suggests a mechanism by which chrysin could influence the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, a key area of investigation for mood and neurodegenerative disorders. nih.govmdpi.com

GABA Mimetic Properties

The parent flavonoid, chrysin, has been shown to exert gamma-aminobutyric acid (GABA) mimetic effects, primarily through its interaction with GABA-A receptors. mdpi.comresearchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key target for anxiolytic therapies. mdpi.com Chrysin's ability to modulate the GABA-A receptor complex is believed to regulate the opening of the chloride ion channel, leading to inhibitory effects within the GABAergic system. encyclopedia.pub This interaction suggests a potential mechanism for the observed anxiolytic-like effects in preclinical models. mdpi.comnih.gov The effects of chrysin on GABA-A receptors have been shown to be blockable by specific antagonists like picrotoxin, bicuculline, and flumazenil, confirming its interaction with the GABA/benzodiazepine receptor complex. encyclopedia.pub

Influence on Amyloid-beta and Tau Pathology (Parent compound chrysin)

The parent compound chrysin has been investigated for its effects on the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. japsonline.comnih.gov In vitro and cellular studies have shown that chrysin can significantly reduce the levels of Aβ and phosphorylated tau (p-tau). nih.govresearchgate.net

The underlying mechanism for this activity involves the dual inhibition of two key enzymes:

β-site amyloid precursor protein cleaving enzyme 1 (BACE1): This enzyme is crucial for the production of Aβ peptides. Chrysin has been shown to directly inhibit BACE1 activity. nih.govresearchgate.net

Glycogen (B147801) synthase kinase 3β (GSK3β): This kinase is heavily implicated in the hyperphosphorylation of tau protein. Chrysin demonstrates inhibitory activity against GSK3β, thereby reducing tau phosphorylation. nih.govresearchgate.net

Furthermore, studies using thioflavin T binding and turbidimetry assays have confirmed that chrysin can prevent the aggregation of amyloid proteins, a critical step in the formation of neurotoxic plaques. japsonline.comnih.govresearchgate.net

| Research Finding | Model System | Key Results | Source |

| Reduction of Aβ and p-tau levels | Cellular models | Chrysin demonstrated dual inhibitory activity against BACE1 and GSK3β. | nih.govresearchgate.net |

| Inhibition of amyloid aggregation | In vitro assays | Chrysin prevented the formation of amyloid aggregates. | japsonline.comnih.gov |

This table summarizes key in vitro findings on the influence of the parent compound, chrysin, on amyloid-beta and tau pathology.

Effects on Cellular Metabolism (e.g., Lipid Accumulation, Oxidative Stress in Hepatic Cells)

Chrysin-7-O-beta-D-glucuronide and its parent compound, chrysin, have demonstrated notable effects on cellular metabolism, particularly in hepatic cells, by mitigating lipid accumulation and oxidative stress. nih.govnih.govmedchemexpress.com

A study on a closely related compound, chrysin 7-O-β-d-glucopyranoside, found that it increases the expression of the low‐density lipoprotein receptor (LDLR) in human liver Huh-7 cells. nih.gov This action, mediated through the activation of AMP-activated protein kinase (AMPK), enhances the uptake of LDL cholesterol from the extracellular environment, suggesting a role in lipid regulation. nih.govscienceopen.com

The parent compound, chrysin, has been more extensively studied in this context. In insulin-resistant HepG2 cells, a human liver cell line, chrysin was found to significantly decrease oxidative stress and improve glucose and lipid metabolism. nih.govacs.org It achieves this by modulating the AMPK/PI3K/AKT signaling pathway. nih.gov This modulation leads to the inhibition of fatty acid synthesis and an improvement in fatty acid oxidation. nih.gov Furthermore, chrysin has been shown to possess antioxidant properties by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of the oxidative stress marker malondialdehyde (MDA). nih.govnih.govresearchgate.net This reduction in oxidative stress helps protect hepatic cells from damage. nih.gov

| Compound | Cell Line | Observed Effect | Mechanism | Source |

| Chrysin 7-O-β-d-glucopyranoside | Huh-7 (Hepatic) | Increased LDLR expression and LDL uptake. | AMPK activation. | nih.govscienceopen.com |

| Chrysin | HepG2 (Hepatic) | Decreased lipid accumulation and oxidative stress. | Modulation of AMPK/PI3K/AKT pathway. | nih.govacs.org |

| Chrysin | HepG2 (Hepatic) | Upregulation of antioxidant enzymes (SOD, CAT, GPx). | Reduction of reactive oxygen species. | nih.govtexilajournal.com |

This table details the effects of Chrysin-7-O-beta-D-glucuronide's related compound and its parent compound, chrysin, on metabolic parameters in hepatic cell lines.

Preclinical Research Applications and Pharmacological Effects in Animal Models

Impact on Hepatic Lipid Metabolism (via prodrug strategies of chrysin)

The therapeutic potential of chrysin (B1683763) in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) is limited by its poor aqueous solubility and extensive phase II metabolism, which primarily occurs at the 7-hydroxyl group to form Chrysin-7-O-glucuronide and chrysin-7-O-sulfate. nih.gov This rapid conversion significantly reduces the bioavailability of the active chrysin molecule. nih.govresearchgate.net To overcome this, researchers have developed prodrug strategies that mask the metabolic site, thereby improving chrysin's delivery and efficacy. nih.govnih.gov

A novel chrysin derivative prodrug, designated C-1, was synthesized by introducing a hydrophilic group at the 7-position hydroxyl group. nih.govnih.gov This modification aimed to improve water solubility and protect the primary site of metabolism. nih.gov In vivo experiments using db/db mice, a model for type 2 diabetes and obesity, demonstrated that oral administration of this prodrug effectively ameliorated hyperlipidemia and liver injury. nih.gov The treatment also led to a reduction in body and liver weight and alleviated insulin (B600854) resistance. nih.gov

Proteomic analysis indicated that the chrysin prodrug improved hepatic lipid metabolism by altering the protein expression profile in the liver, particularly enhancing proteins associated with catabolism and metabolism. nih.govnih.gov Pharmacokinetic studies confirmed that the prodrug was rapidly metabolized back into chrysin in vivo, but significantly improved its metabolic properties and oral bioavailability. nih.gov This strategy allowed a chrysin prodrug to achieve therapeutic efficacy in improving hepatic lipid metabolism in a shorter time frame and at a lower equivalent dose compared to chrysin itself. nih.gov

| Model | Prodrug Strategy | Key Findings in Hepatic Lipid Metabolism | Reference |

|---|---|---|---|

| db/db Mice (NAFLD Model) | Novel Chrysin Derivative (C-1) protecting the 7-O position | Ameliorated hyperlipidemia and liver injury; Reduced liver weight; Improved expression of proteins associated with catabolism and metabolism. | nih.govnih.gov |

| Rats on High Fructose Diet | Direct Chrysin Administration | Attenuated the increase in lipid and glycogen (B147801) hepatic storage; Improved the MAFLD activity score; Decreased hepatic lipid peroxidation. | mdpi.com |

Mitigation of Oxidative Damage in Organ Systems

Chrysin-7-O-beta-D-glucuronide is recognized as a flavonoid with antioxidant activity. glpbio.com While direct studies on the glucuronide's mitigation of oxidative damage in animal models are specific, the effects are often inferred from the administration of its parent compound, chrysin. Prodrug strategies designed to enhance chrysin delivery have also shown success in combating oxidative stress. In vitro studies indicated that a chrysin prodrug could ameliorate oxidative stress in NAFLD model cells. nih.govnih.gov

Research on chrysin itself has more extensively documented its protective effects against oxidative damage. In studies on aged male rats, chrysin treatment was found to ameliorate increased liver levels of lipid peroxidation. nih.gov It also modulated the oxidant-antioxidant system. nih.gov In animal models of diabetes, chrysin has been shown to restore normal levels of key antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and glutathione reductase. nih.gov These findings suggest that chrysin, which is metabolized to Chrysin-7-O-beta-D-glucuronide, plays a role in protecting organ systems from oxidative damage. nih.gov

| Organ System | Animal Model | Observed Effect | Compound Administered | Reference |

|---|---|---|---|---|

| Liver | Aged Male Rats | Ameliorated increased lipid peroxidation. | Chrysin | nih.gov |

| Liver | Rats with Sodium Arsenite-Induced Damage | Restored normal levels of antioxidant enzymes (glutathione peroxidase, catalase). | Chrysin | nih.gov |

| Liver | Rats on High Fructose Diet | Decreased hepatic lipid peroxidation and increased antioxidant potential of glutathione. | Chrysin | mdpi.com |

Anti-inflammatory Effects in Vivo Models

Direct anti-inflammatory activity has been demonstrated for Chrysin-7-O-beta-D-glucuronide. Research has shown it exerts anti-inflammatory effects primarily by reducing the levels of pro-inflammatory cytokines, specifically interleukin (IL)-1β and IL-6. nih.gov This mechanism is crucial for modulating inflammatory responses in vivo.

The anti-inflammatory properties of its parent compound, chrysin, are well-established in various animal models. Chrysin has been shown to diminish the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in diabetic animal models. imrpress.commdpi.com It can inhibit the production of pro-inflammatory molecules by targeting pathways involving COX-2 and NF-κB. mdpi.com In models of diabetic foot ulcers, chrysin administration attenuated the elevated mRNA levels of TNF-α, IL-6, and NF-κB. imrpress.com Furthermore, chrysin has been observed to reverse the harmful side-effects of some nonsteroidal anti-inflammatory drugs in vitro, likely due to its antioxidant and anti-inflammatory activities. nih.gov

| Compound | Model | Key Anti-inflammatory Findings | Reference |

|---|---|---|---|

| Chrysin-7-O-beta-D-glucuronide | In Vitro (COVID-19 context) | Reduced levels of pro-inflammatory cytokines IL-1β and IL-6. | nih.gov |

| Chrysin | Athymic Nude Diabetic Mice | Diminished levels of IL-1β and TNF-α after 10 days of treatment. | mdpi.com |

| Chrysin | Diabetic Rats with Foot Ulcers | Attenuated elevated mRNA levels of TNF-α, IL-6, and NF-κB in wound tissue. | imrpress.com |

| Chrysin | Aged Male Rats | Ameliorated increased liver levels of TNF-α and IL-1β. | nih.gov |

Anticancer Efficacy in Xenograft and Other Tumor Models

Preclinical research on anticancer efficacy has predominantly focused on chrysin rather than its glucuronide metabolite. In various xenograft models, chrysin has demonstrated significant potential in cancer therapy. nih.gov Studies have shown that orally administered chrysin can potently inhibit tumor growth in mice. nih.gov Its anticancer mechanisms include the suppression of cellular proliferation and inflammation, as well as the induction of apoptotic cell death. nih.gov

In a non-small-cell lung cancer A549-xenograft model, an injectable nanoparticle formulation of chrysin was shown to improve the bioavailability and therapeutic efficacy of the compound. dovepress.com This formulation suppressed cell proliferation and induced apoptosis via the p53-p21 pathway in vivo. dovepress.com In other xenograft models, chrysin has been found to inhibit angiogenesis and induce apoptosis in various cancer cell lines. nih.gov It has also been shown to inhibit the metastatic growth of breast cancer cells in mice. nih.gov While these effects are attributed to the parent compound, the body's processing of chrysin into metabolites like Chrysin-7-O-beta-D-glucuronide is an important pharmacokinetic consideration in these outcomes.

| Cancer Type | Model | Observed Effects of Chrysin | Reference |

|---|---|---|---|

| Non-small-cell lung cancer | A549-derived xenograft model | Suppressed cell proliferation and induced apoptosis via the p53-p21 pathway. | dovepress.com |

| Breast Cancer | Xenograft animal model | Potently inhibits tumor growth; Inhibits hypoxic survival and metastatic growth. | nih.gov |

| Colon Cancer | Male BALB/c mice | Acts as an efficient apoptosis-based therapeutic agent. | nih.gov |

| Melanoma | Tumor xenografts | Decreased tumor growth by 60% after 14 days and 70% after 21 days. | mdpi.com |

Neuroprotective Outcomes in Disease Models (e.g., Parkinson's Disease Models)

The neuroprotective effects observed in preclinical disease models have been largely attributed to chrysin. In a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in aged mice, chrysin treatment showed a protective effect on behavioral, cognitive, and neurochemical alterations. researchgate.net It was found to protect against changes in striatal dopamine (B1211576) and its metabolites. researchgate.net

The mechanisms underlying chrysin's neuroprotective effects are multifaceted. Studies suggest it reduces dopamine depletion and safeguards against the neurodegeneration of dopaminergic neurons. nih.gov Chrysin also inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine, thereby helping to maintain dopamine levels in the brain. nih.govnih.gov Its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β in the striatum, also contribute to its neuroprotective profile. researchgate.net Although these studies focus on chrysin, its metabolites, including Chrysin-7-O-beta-D-glucuronide, are the forms that persist in the bloodstream and interact with various tissues, including potentially crossing the blood-brain barrier to exert effects. researchgate.net

| Disease Model | Animal Model | Key Neuroprotective Outcomes of Chrysin | Reference |

|---|---|---|---|

| Parkinson's Disease (6-OHDA induced) | Aged Mice | Improved behavioral, cognitive, and neurochemical parameters; Protected against changes in striatal dopamine levels. | researchgate.net |

| Parkinson's Disease (MPTP induced) | Mice | Rescued dopaminergic neuron loss and alleviated the decrease in dopamine levels. | semanticscholar.org |

| General Neuroprotection | Various Models | Reduces dopamine depletion, inhibits MAO-B activity, and limits neuroinflammation. | nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of Chrysin-7-O-beta-D-glucuronide in complex biological matrices. researchgate.net Its high sensitivity and selectivity enable the direct measurement of this glucuronide without the need for prior hydrolysis. researchgate.net

Metabolite Identification: LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is instrumental in identifying Chrysin-7-O-beta-D-glucuronide. ekb.eg The technique separates the metabolite from other components in a sample, and the mass spectrometer provides precise mass-to-charge ratio data, confirming its molecular weight. ekb.egnih.gov Fragmentation patterns obtained through MS/MS analysis further solidify the identification by providing structural information. ekb.eg

Quantification: Validated LC-MS/MS methods have been successfully developed to quantify chrysin (B1683763) and its metabolites, including Chrysin-7-O-beta-D-glucuronide, in biological samples like plasma and bile. nih.govacs.orgnih.gov These methods demonstrate high sensitivity and reproducibility, allowing for pharmacokinetic studies. nih.govacs.org For instance, a UPLC-MS/MS method was successfully applied to a pharmacokinetic study of chrysin in mice, simultaneously quantifying chrysin and its phase II metabolites. nih.govacs.org In another study, a robust LC-MS/MS method was established for directly measuring flavonoid glucuronides in bile and blood, with a linear range of 10 nM-5000 nM in bile and 1.56 nM-4000 nM in blood for the analyzed glucuronides. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity and content analysis of flavonoids and their derivatives.

Purity and Content Analysis: While specific HPLC methods solely for Chrysin-7-O-beta-D-glucuronide are not extensively detailed in the provided results, HPLC is a standard method for the analysis of the parent compound, chrysin. scientific.netresearchgate.netresearchgate.net These methods can be adapted for the analysis of its glucuronide metabolite. For instance, a study aimed to identify quercetin (B1663063) and chrysin in banana peel extract using HPLC and LC-MS. scientific.netresearchgate.net Another study developed an RP-HPLC method for chrysin, which could potentially be modified for its glucuronide. researchgate.net

Spectroscopic Techniques for Structural Elucidation (General Application)

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds, including Chrysin-7-O-beta-D-glucuronide.

UV-Vis Spectroscopy: UV-visible spectrophotometry is a simple and cost-effective method that has been developed and validated for the quantification of chrysin. agribioj.compnrjournal.compnrjournal.com The method is based on the absorption of UV-visible radiation by the substance in solution and has been shown to be linear, precise, and accurate for chrysin estimation. agribioj.compnrjournal.compnrjournal.com While this method is generally applied to the aglycone, it can provide foundational data for the analysis of its glucuronidated form. The λmax of chrysin has been identified at 270 nm and 268 nm in different solvents. researchgate.netpnrjournal.com

Biophysical Interaction Studies

Understanding the interaction of Chrysin-7-O-beta-D-glucuronide with biological macromolecules is crucial for elucidating its mechanism of action.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the binding kinetics and affinity of molecules in real-time. A study investigating inhibitors of SARS-CoV-2 proteases utilized SPR to demonstrate the binding of Chrysin-7-O-beta-D-glucuronide to the 3CLpro and PLpro enzymes. nih.gov This analysis was crucial in identifying the compound as a dual inhibitor of these viral proteases. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable tool for probing the conformational dynamics of proteins upon ligand binding. researchgate.netnih.gov In the context of Chrysin-7-O-beta-D-glucuronide, HDX-MS analysis revealed that its binding induces a conformational change in the SARS-CoV-2 PLpro enzyme. nih.gov This provides insights into how the compound exerts its inhibitory effect by altering the protein's structure. nih.gov

In Vitro Enzyme Activity Assays (e.g., FRET, Fluorescence Polarization)

In vitro enzyme activity assays are essential for determining the inhibitory potential of compounds like Chrysin-7-O-beta-D-glucuronide.

FRET and Fluorescence Polarization Assays: Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays are commonly used to screen for enzyme inhibitors. researchgate.netmdpi.com One study employed both FRET and FP assays to evaluate the inhibitory activity of Chrysin-7-O-beta-D-glucuronide against the SARS-CoV-2 main protease (Mpro). researchgate.net These assays, along with a ddRFP kinetic assay, were used to determine the IC50 values and rigorously assess the compound's in vitro inhibition of the enzyme. researchgate.net

Derivatization Approaches for Analysis in Complex Biological and Plant Matrices

The analysis of Chrysin-7-O-beta-D-glucuronide in complex biological and plant matrices presents significant analytical challenges due to its high polarity and low volatility. Direct analysis, particularly using gas chromatography (GC), is often unfeasible. Consequently, derivatization is a crucial step to enhance the compound's volatility, improve its thermal stability, and increase the sensitivity and selectivity of the analysis. The primary derivatization techniques employed for flavonoid glucuronides, including by extension Chrysin-7-O-beta-D-glucuronide, are silylation and, to a lesser extent, methylation.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most prevalent derivatization method for rendering flavonoid glucuronides amenable to GC-MS analysis. researchgate.net This process involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of the molecule with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. registech.com The resulting silyl (B83357) derivatives are significantly more volatile, less polar, and more thermally stable than the parent compound. registech.com

A variety of silylating reagents are available, each with different reactivities and applications. Common reagents for the derivatization of flavonoids and their glycosides include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst like Trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net For more stable derivatives, t-BDMS reagents can be employed, forming derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts. registech.com

For complex molecules like Chrysin-7-O-beta-D-glucuronide, a multi-step derivatization process may be necessary to ensure complete silylation of all active sites. A two-step silylation procedure has been shown to be effective for the analysis of flavonoid and iridoid glycosides in plant samples. vup.sk This approach involves an initial silylation step using a milder reagent like Hexamethyldisilazane (HMDS) with Trifluoroacetic acid (TFA) as a catalyst, followed by a second step with a stronger reagent such as BSTFA. vup.sk This ensures the derivatization of both the aglycone and the glucuronic acid moiety without causing degradation of the carbohydrate part. vup.sk

The general reaction for the silylation of Chrysin-7-O-beta-D-glucuronide can be depicted as follows:

Chrysin-7-O-beta-D-glucuronide + Silylating Reagent → Per-silylated Chrysin-7-O-beta-D-glucuronide

The number of silyl groups incorporated will depend on the number of active hydrogens in the molecule. For Chrysin-7-O-beta-D-glucuronide, this would include the hydroxyl groups on the chrysin aglycone and the hydroxyl and carboxyl groups on the glucuronic acid moiety.

| Silylating Reagent | Abbreviation | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% Trimethylchlorosilane) | BSTFA + 1% TMCS | Heating at 60-80°C for 30-60 min | Strong silylating potential, suitable for hindered hydroxyls. researchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heating at 37°C for 30 min | Produces highly volatile derivatives, ideal for GC-MS. youtube.com |

| Hexamethyldisilazane / Trifluoroacetic acid followed by BSTFA | HMDS/TFA + BSTFA | Two-step: 40°C for 30 min, then 80°C for 30 min | Effective for glycosides, preventing degradation of the sugar moiety. vup.sk |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Room temperature or gentle heating | Forms highly stable t-BDMS derivatives resistant to hydrolysis. nih.govnih.gov |

Methylation for High-Performance Liquid Chromatography (HPLC) Analysis

While HPLC analysis of Chrysin-7-O-beta-D-glucuronide does not typically require derivatization due to its compatibility with liquid mobile phases, methylation can be employed to improve chromatographic resolution and detection sensitivity in some cases. Methylation involves the replacement of active hydrogens in hydroxyl groups with a methyl group. This modification reduces the polarity of the molecule, which can lead to shorter retention times and sharper peaks in reverse-phase HPLC.

Methylation of flavonoids can be achieved using reagents such as diazomethane (B1218177) or dimethyl sulfate (B86663). However, these reagents are hazardous, and the reaction conditions need to be carefully controlled to avoid unwanted side reactions. A study on the methylation of flavonoids and phenolic acids for GC-MS analysis reported a derivatization time of 45 minutes, indicating a relatively rapid process. nih.gov While this was for GC-MS, similar principles apply to modifying the compound for HPLC analysis.

The impact of methylation on the retention time in reverse-phase HPLC is dependent on the position of methylation. For instance, methylation of hydroxyl groups on the A ring of the flavonoid structure tends to increase the retention time, whereas methylation on the B ring can decrease it. auctoresonline.org

| Derivatization Technique | Analytical Method | Key Research Finding | Reference |

|---|---|---|---|

| Methylation | GC-MS | A 45-minute derivatization and chromatographic separation was developed for flavonoids and phenolic acids from plant extracts. | nih.gov |

| Methylation | HPLC | Methylation of hydroxyl groups on the A ring of flavonoids reduces polarity and increases retention time, while methylation on the B ring can decrease it. | auctoresonline.org |

Structure Activity Relationships and Strategies for Chemical Modification

Significance of the C-7 Position for Glucuronidation and Subsequent Biological Activity

The hydroxyl group at the C-7 position of the chrysin (B1683763) molecule is a primary target for phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs). mdpi.com This enzymatic reaction conjugates glucuronic acid to the C-7 hydroxyl group, forming Chrysin-7-O-beta-D-glucuronide. researchgate.netcaymanchem.com This process of glucuronidation significantly increases the water solubility of chrysin, facilitating its rapid excretion from the body and thereby reducing its systemic bioavailability. nih.govtsu.edu

The conversion to Chrysin-7-O-beta-D-glucuronide is a critical determinant of the parent compound's biological activity. While chrysin itself exhibits a range of pharmacological effects in vitro, its rapid metabolism in vivo means that its metabolites, including Chrysin-7-O-glucuronide, are present in the circulation at much higher concentrations than chrysin itself. researchgate.net Research has shown that Chrysin-7-O-glucuronide is not merely an inactive metabolite but possesses its own biological activities, including antioxidant properties and the ability to inhibit various enzymes such as α-glucosidase and α-amylase. caymanchem.comchemsrc.comglpbio.commedchemexpress.com However, the extensive and rapid glucuronidation at the C-7 position is a major obstacle to achieving sustained therapeutic concentrations of the more potent parent chrysin in vivo. nih.gov

The following table summarizes the key enzymes and consequences associated with the C-7 position of chrysin:

Table 1: Role of the C-7 Position in Chrysin Metabolism

| Feature | Description |

|---|---|

| Primary Metabolic Site | The hydroxyl group at the C-7 position is the main site for phase II metabolism. |

| Key Metabolic Process | Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com |

| Major Metabolite | Chrysin-7-O-beta-D-glucuronide. researchgate.net |

| Impact on Bioavailability | Rapid glucuronidation leads to increased water solubility and faster excretion, significantly lowering the oral bioavailability of chrysin. nih.govtsu.edu |

| Biological Activity of Metabolite | Chrysin-7-O-glucuronide exhibits its own biological activities, such as antioxidant effects. chemsrc.comglpbio.commedchemexpress.com |

Prodrug Design Strategies for Enhanced Pharmacokinetic Properties of Parent Chrysin

To circumvent the pharmacokinetic limitations of chrysin, particularly its rapid metabolism at the C-7 position, prodrug design has emerged as a promising strategy. nih.govdigitellinc.commdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For chrysin, the primary goal of prodrug design is to mask the C-7 hydroxyl group to prevent immediate glucuronidation, thereby improving its metabolic stability and oral bioavailability. nih.gov

One effective prodrug strategy involves the introduction of hydrophilic moieties at the C-7 position of chrysin. nih.gov This approach aims to improve the aqueous solubility of the compound while simultaneously protecting the hydroxyl group from enzymatic conjugation. By adding a hydrophilic group, the resulting prodrug can exhibit improved dissolution and absorption characteristics. nih.gov Once absorbed, the hydrophilic moiety is designed to be cleaved by enzymes in the body, releasing the active parent chrysin. This strategy not only enhances water solubility but also serves to mask the primary site of metabolic attack. nih.gov

Another successful prodrug approach involves the modification of the C-7 hydroxyl group to form carbamate (B1207046) structures. nih.gov Carbamate prodrugs have been shown to effectively enhance the pharmacokinetic properties of various parent molecules by improving their ability to penetrate biological membranes and increasing their bioavailability. ewadirect.com In the context of chrysin, a novel derivative incorporating a hydrophilic carbamate-containing group at the C-7 position has been synthesized. nih.govnih.gov This modification led to a significant improvement in water solubility compared to the parent chrysin. nih.gov Pharmacokinetic studies of this carbamate prodrug demonstrated a prolonged half-life and a substantial increase in the oral bioavailability of chrysin. nih.gov

The table below outlines key prodrug strategies for chrysin:

Table 2: Prodrug Strategies for Improving Chrysin's Pharmacokinetics

| Strategy | Modification at C-7 | Desired Outcome |

|---|---|---|

| Introduction of Hydrophilic Moieties | Addition of water-soluble groups to the hydroxyl at C-7. nih.gov | Improved aqueous solubility and masking of the metabolic site. nih.govnih.gov |

| Carbamate Structures | Formation of a carbamate linkage at the C-7 hydroxyl group. nih.gov | Enhanced membrane penetration and increased oral bioavailability. nih.govewadirect.com |